AC-beta-(2-THIENYL)-ALA-OH

Chiral Synthesis Peptide Synthesis Enantiomeric Purity

AC-beta-(2-THIENYL)-ALA-OH (CAS 83396-76-3), also referred to as (S)-2-acetamido-3-(thiophen-2-yl)propanoic acid, is a synthetic, optically active N-acetylated beta-(2-thienyl)alanine derivative with the molecular formula C9H11NO3S and a molecular weight of 213.25 g/mol. This compound serves as a protected unnatural amino acid building block, primarily utilized in solid-phase peptide synthesis (SPPS) and as a key intermediate for the asymmetric synthesis of pharmaceutical targets, such as HIV protease inhibitors.

Molecular Formula C9H11NO3S
Molecular Weight 213.26 g/mol
CAS No. 83396-76-3
Cat. No. B3043280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-beta-(2-THIENYL)-ALA-OH
CAS83396-76-3
Molecular FormulaC9H11NO3S
Molecular Weight213.26 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=CS1)C(=O)O
InChIInChI=1S/C9H11NO3S/c1-6(11)10-8(9(12)13)5-7-3-2-4-14-7/h2-4,8H,5H2,1H3,(H,10,11)(H,12,13)/t8-/m0/s1
InChIKeyFSFVGPGABHYRPJ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AC-beta-(2-THIENYL)-ALA-OH (CAS 83396-76-3) Procurement Guide for Peptide Synthesis and Unnatural Amino Acid Research


AC-beta-(2-THIENYL)-ALA-OH (CAS 83396-76-3), also referred to as (S)-2-acetamido-3-(thiophen-2-yl)propanoic acid, is a synthetic, optically active N-acetylated beta-(2-thienyl)alanine derivative with the molecular formula C9H11NO3S and a molecular weight of 213.25 g/mol . This compound serves as a protected unnatural amino acid building block, primarily utilized in solid-phase peptide synthesis (SPPS) and as a key intermediate for the asymmetric synthesis of pharmaceutical targets, such as HIV protease inhibitors . Its core value proposition for research procurement centers on its pre-protected N-terminus, which eliminates a synthesis step, and the availability of its defined (S)-stereochemistry .

Why Generic Substitution of AC-beta-(2-THIENYL)-ALA-OH with Unprotected or Racemic Analogs Compromises Peptide Synthesis Outcomes


Substituting AC-beta-(2-THIENYL)-ALA-OH with its unprotected parent compound, 3-(2-thienyl)-DL-alanine, or other N-acetylated amino acids fails due to fundamental differences in reactivity, stereochemistry, and physicochemical properties. The free amino acid requires an additional orthogonal protection step before use in SPPS, increasing synthesis time and potential yield loss . Using a racemic mixture instead of the defined (S)-enantiomer introduces diastereomers into the final peptide chain, significantly complicating purification and invalidating chiral structure-activity relationship (SAR) studies. Furthermore, compared to standard aromatic amino acids like phenylalanine, the thiophene ring in this compound confers a distinct electronic structure (LogP 1.27 vs. ~1.20 for N-acetyl-L-phenylalanine) that is critical for specific molecular interactions, meaning a simple phenylalanine analog cannot serve as a functional replacement in target binding assays [1].

Quantitative Differentiation Evidence for AC-beta-(2-THIENYL)-ALA-OH Against Closest Analogs


Defined (S)-Stereochemistry for Chiral Peptide Synthesis vs. Racemic 3-(2-Thienyl)-DL-alanine

The primary differentiation from the nearest commercial analog, 3-(2-thienyl)-DL-alanine (CAS 2021-58-1), is the absolute stereochemistry. AC-beta-(2-THIENYL)-ALA-OH is the single (S)-enantiomer, as indicated by its SMILES notation [C@H](CC1=CC=CS1)(C(O)=O)NC(=O)C . In contrast, the DL-alanine analog is sold as a racemic mixture in its unprotected free-base form . A direct comparison of synthesis outcomes is not available, but procurement of the pure (S)-enantiomer is essential for applications where the chiral center dictates biological activity, such as in the synthesis of oxytocin analogues where the stereochemistry of the β-(2-thienyl)alanine residue at position 9 directly modulates antagonist or agonist behavior [1].

Chiral Synthesis Peptide Synthesis Enantiomeric Purity Unnatural Amino Acids

Pre-Protected N-Terminus for Streamlined Solid-Phase Peptide Synthesis vs. Unprotected 3-(2-Thienyl)-DL-alanine

AC-beta-(2-THIENYL)-ALA-OH arrives as a pre-protected cassette where the N-terminus is blocked by an acetyl group. This allows the building block to be used directly as a capping residue at the N-terminus of a peptide chain in Solid-Phase Peptide Synthesis (SPPS) without an additional coupling or deprotection step . The unprotected comparator, 3-(2-thienyl)-DL-alanine, would first require a selective protection step (e.g., with Fmoc-OSu) on its free amine before it could be used at an internal position, adding reagent costs and potentially reducing overall crude peptide purity . While head-to-head yield data is absent, the principle of step-count reduction in SPPS is a well-established driver of procurement choice for late-stage capping residues.

SPPS Synthesis Efficiency Building Blocks Protecting Group Strategy

High Enantioselectivity Demonstrated in the Asymmetric Synthesis of the Target Compound Class

The broader compound class, 2-N-acetyl-3-thienyl-alanines, can be synthesized by asymmetric hydrogenation of the corresponding dehydroamino acid precursors. The foundational study by Döbler et al. (Tetrahedron: Asymmetry, 1993) reported that using chiral Rh-PROPRAPHOS catalysts, the target 2-N-acetyl-3-(2- or 3-thienyl)-alanines were obtained with optical yields of up to 90% [1]. This demonstrates a viable pathway to obtaining the compound with high enantiomeric excess, a critical quality attribute that differentiates it from commercially sourced racemic mixtures where chiral purity is not a controlled parameter. The ability to verify a high ee value (e.g., >98% as offered by some vendors) is a key purchasing specification for this class of molecule.

Asymmetric Hydrogenation Enantiomeric Excess Chiral Catalysis Process Chemistry

Verified Application Scenarios for AC-beta-(2-THIENYL)-ALA-OH in Specialized Peptide and Peptidomimetic Research


N-Terminal Capping Residue in Bioactive Peptide Analogue Synthesis

Serving as a pre-protected (S)-enantiomer, AC-beta-(2-THIENYL)-ALA-OH is directly applicable in Fmoc-SPPS as an N-terminal cap. This provides metabolic stability to the peptide against aminopeptidases and introduces a heteroaromatic thiophene ring that can participate in key hydrophobic and pi-stacking interactions, as evidenced by its use in modified oxytocin analogues where the thienylalanine residue significantly modulates receptor pharmacology [1].

Chiral Intermediate for Asymmetric Synthesized Peptidomimetics

The compound is a validated product of Rh-catalyzed asymmetric hydrogenation, a method that can yield high enantiomeric purity (up to 90% ee) [2]. Research groups focused on developing chiral peptidomimetics can procure this pre-formed, high-value fragment to construct complex, stereochemically dense inhibitors, including those historically targeting the HIV protease enzyme .

Physicochemical Probe for Studying Heteroaromatic Interactions

With a computed LogP of 1.27 , this compound offers a distinct lipophilicity profile compared to its carbocyclic analog, N-acetyl-phenylalanine (LogP ~1.20) [3]. Purchasing this compound allows biophysical chemists to probe the enthalpic and entropic contributions of the sulfur-containing thiophene ring versus a phenyl ring in peptide-lipid or peptide-protein interactions, without interference from a charged free N-terminus.

Reference Standard for Chiral Purity Method Development

Given the existence of its (R)-enantiomer (Acetyl-D-2-thienylalanine, CAS 83396-77-4) , AC-beta-(2-THIENYL)-ALA-OH serves as an essential reference standard for developing chiral HPLC or SFC methods. Analytical chemistry groups rely on this single enantiomer to validate separation methods capable of detecting and quantifying unwanted diastereomers in synthesized peptide batches.

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